(5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-({3-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with bromine, fluorine, and methoxy groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a brominated and fluorinated aromatic aldehyde under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({3-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or the aromatic substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium thiolate, dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as methoxy or thiol groups, into the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly for its potential to inhibit specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which (5E)-5-({3-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biochemical pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with transcription factors.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(5E)-5-({3-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone core with bromine, fluorine, and methoxy substitutions. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C18H13BrFNO3S2 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
(5E)-5-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13BrFNO3S2/c1-23-14-7-11(8-15-17(22)21-18(25)26-15)6-13(19)16(14)24-9-10-2-4-12(20)5-3-10/h2-8H,9H2,1H3,(H,21,22,25)/b15-8+ |
InChI Key |
UULLTLWRQULLIC-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)S2)Br)OCC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Br)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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